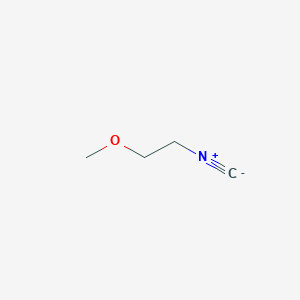
二溴甲基五氟苯
描述
Dibromomethylpentafluorobenzene is a chemical compound used for experimental and research purposes .
Molecular Structure Analysis
The molecular structure of a compound like Dibromomethylpentafluorobenzene can be determined using techniques such as 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED) . These techniques have extended the limits of crystallography by enabling the determination of three-dimensional molecular structures from sub-μm microcrystals .Chemical Reactions Analysis
The analysis of chemical reactions often involves monitoring reactive intermediates, which can provide vital information in the study of synthetic reaction mechanisms . High yield accelerated reactions in nonvolatile microthin films have also been studied for their potential in chemical derivatization for analysis of single-cell intracellular fluid .Physical and Chemical Properties Analysis
Physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials . The physical and chemical properties of a compound like Dibromomethylpentafluorobenzene can be analyzed using various techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy .科学研究应用
生物成像荧光探针
二溴甲基五氟苯用于合成荧光探针,这些探针对于活细胞成像至关重要。 这些探针被设计为高度可渗透细胞膜,允许对细胞内过程进行实时成像,而不会破坏细胞完整性 .
药物发现和片段引导先导化合物生成
在药物发现领域,该化合物在片段引导先导化合物生成中发挥作用。 将其掺入小分子有助于通过 19F NMR 等技术开发新型候选药物,而 19F NMR 对药物化学中的片段筛选至关重要 .
环境分析
研究人员在环境分析中使用二溴甲基五氟苯,尤其是在持久性有机污染物的研究中。 它在检测和量化这些物质中的作用对于监测和管理环境健康至关重要 .
食品安全
该化合物在用于食品安全应用的纳米材料和生物传感器的开发中起着重要作用。 它有助于检测污染物,并通过先进的传感技术确保食品的安全 .
药物化学
在药物化学中,二溴甲基五氟苯是合成杂环化合物的主要参与者。 这些化合物具有广泛的治疗应用,展示了该化合物在创建用于治疗各种疾病的药物方面的多功能性 .
细胞成像和线粒体可视化
该化合物的衍生物用于创建可渗透细胞的荧光探针。 这些探针能够在活细胞成像中可视化细胞成分(如线粒体),从而深入了解细胞功能和动力学 .
安全和危害
According to the safety data sheet provided by Apollo Scientific Ltd, Dibromomethylpentafluorobenzene is classified under the GHS07 hazard pictogram, with the signal word “Warning”. The hazard statements include H315, H319, and H335, indicating that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation .
属性
IUPAC Name |
1-(dibromomethyl)-2,3,4,5,6-pentafluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HBr2F5/c8-7(9)1-2(10)4(12)6(14)5(13)3(1)11/h7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCGYCYOVWSMRBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)C(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HBr2F5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70382587 | |
| Record name | Dibromomethylpentafluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887266-89-9 | |
| Record name | 1-(Dibromomethyl)-2,3,4,5,6-pentafluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887266-89-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dibromomethylpentafluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![Methyl 2-[(3-chloropropanoyl)amino]benzoate](/img/structure/B1607735.png)

![2-[4-(4-Hydroxybut-2-yn-1-yl)piperazin-1-yl]-3-nitrobenzoic acid](/img/structure/B1607738.png)
![2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid](/img/structure/B1607739.png)



